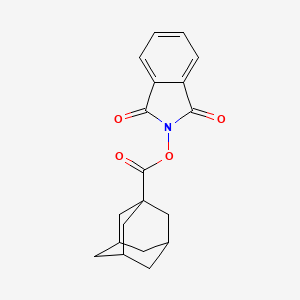

1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate

Description

1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate (synonym: 2,5-Dioxopyrrolidin-1-yl adamantane-1-carboxylate) is a bioconjugate compound synthesized for therapeutic applications. It combines the rigid adamantane scaffold with a 2,5-pyrrolidinedione (N-hydroxysuccinimide, NHS) ester group, enabling covalent conjugation to biomolecules. The compound crystallizes in the monoclinic space group P2₁/c with distinct geometric features, including a torsional angle of 1.97° (N1–O2–C11–O1) and intermolecular O···O distances of 3.39–3.52 Å .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-16-14-3-1-2-4-15(14)17(22)20(16)24-18(23)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIVCGYFTCALCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)ON4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Reagents

Reagents :

-

Adamantane-1-carboxylic acid (1.2 equiv)

-

N-Hydroxyphthalimide (1.0 equiv)

-

Dicyclohexylcarbodiimide (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure

-

Activation : Adamantane-1-carboxylic acid (3.60 g, 20 mmol), NHPI (3.58 g, 22 mmol), and DCC (4.53 g, 22 mmol) are dissolved in DCM (40 mL) under nitrogen.

-

Reaction : The mixture is stirred at 25°C for 12–24 hours.

-

Workup : The precipitate (dicyclohexylurea) is filtered, and the filtrate is concentrated under reduced pressure.

-

Purification : Recrystallization from ethyl acetate yields colorless crystals (60–70% yield).

Analytical Data

-

IR (KBr) : 1815 cm⁻¹ (C=O, phthalimide), 1743 cm⁻¹ (ester C=O).

-

¹H NMR (500 MHz, CDCl₃) : δ 7.87–7.78 (m, 4H, phthalimide), 2.10–1.70 (m, 15H, adamantane).

Method 2: Dimethylformamide (DMF)-Based Optimization

Reaction Modifications

This method substitutes DCM with DMF to enhance solubility and reaction efficiency:

Reagents :

-

Adamantane-1-carboxylic acid (1.2 equiv)

-

NHPI (1.0 equiv)

-

DCC (1.2 equiv)

-

Anhydrous DMF

Procedure

-

Mixing : Reagents are combined in DMF (12 mL) under nitrogen.

-

Stirring : The reaction proceeds at 25°C for 4 hours.

-

Workup : Solvent removal via centrifugal concentrator at 50°C.

Key Advantages

-

Reduced Reaction Time : 4 hours vs. 12–24 hours in DCM.

Comparative Analysis of Methods

Mechanistic Insights

The DCC-mediated coupling follows a two-step mechanism:

-

Activation : DCC converts adamantane-1-carboxylic acid into an reactive O-acylisourea intermediate.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

a. Targeting Carbonic Anhydrase II

Recent studies have highlighted the potential of 1,3-dioxoisoindolin-2-yl adamantane-1-carboxylate in targeting human carbonic anhydrase II (hCAII), a metalloenzyme involved in critical physiological processes. The compound functions through a PROTAC-style mechanism, facilitating the degradation of hCAII by engaging both the enzyme and the cereblon (CRBN) protein. This dual engagement leads to significant degradation of hCAII within hours of treatment, indicating its potential as a therapeutic agent for diseases where hCAII plays a pivotal role .

b. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Organic Synthesis

a. Synthesis of Indoles and Other Complex Molecules

This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of indole derivatives through organo-photoredox catalysis. The process involves radical annulation reactions where the compound is combined with other reactants under light irradiation to yield complex structures with potential biological activity .

b. Nucleophilic Fluorination

This compound has been employed in nucleophilic fluorination reactions, which are crucial for introducing fluorine into organic molecules—a modification that can enhance biological activity and metabolic stability. The fluorination process using this compound has shown promising yields and selectivity, demonstrating its utility in developing fluorinated pharmaceuticals .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Targeting hCAII | Significant degradation observed; potential therapeutic use |

| Anticancer Activity | Cytotoxicity against cancer cell lines | Induction of apoptosis and cell cycle arrest |

| Organic Synthesis | Synthesis of indole derivatives | Successful radical annulation under photoredox conditions |

| Nucleophilic Fluorination | Introduction of fluorine into organic molecules | High yields and selectivity achieved |

Case Studies

Case Study 1: Targeting hCAII

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively degraded hCAII in HEK293 cells within hours of exposure. The study provided insights into the compound's mechanism of action and its potential as a therapeutic agent for conditions involving dysregulated carbonic anhydrase activity.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of derivatives derived from this compound. The results indicated selective toxicity towards breast cancer cell lines while sparing normal cells, highlighting its potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism by which 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the dioxoisoindolin moiety engages in binding interactions with biological targets. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : While 1,3-dioxoisoindolin-2-yl adamantane-1-carboxylate uses EDC/NHS coupling, other derivatives employ hydrogenation (e.g., antifungal ester ) or solvothermal methods (e.g., azole derivatives ).

- Functional Groups : The NHS ester group in the target compound enables bioconjugation, whereas indole-oxoacetamide derivatives prioritize cytotoxicity via amide bond diversity .

Key Observations :

- Therapeutic Targets : The antifungal activity of dihydroxyphenyl derivatives contrasts with the anticancer focus of indole-oxoacetamides , highlighting substituent-driven selectivity.

- Host-Guest Interactions : Methylation of β-cyclodextrin’s primary hydroxy groups enhances adamantane-1-carboxylate binding (K = 2200 M⁻¹), suggesting improved solubility for drug formulations .

Structural and Thermodynamic Comparisons

- Crystal Packing : The target compound exhibits weak C–H···O hydrogen bonds (3.39–3.52 Å) , whereas azole derivatives form stronger hydrogen bonds (e.g., N–H···O in mtrzadcH) .

- Thermodynamics : Inclusion of adamantane-1-carboxylate in β-cyclodextrin derivatives is entropy-driven (−TΔS° = +3.5 kJ/mol for native β-CD), contrasting with enthalpy-driven binding for tert-butylbenzoate .

Biological Activity

1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate is a compound that combines the structural features of isoindole derivatives and adamantane, a well-known scaffold in medicinal chemistry. This compound is notable for its potential biological activities, which are derived from both its isoindole and adamantane components. The biological significance of adamantane derivatives includes their application in antiviral, antimicrobial, and anticancer therapies due to their unique structural properties that enhance lipophilicity and cellular permeability.

- Chemical Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- CAS Number : 10892725

- Structure : The compound features a dioxoisoindole core linked to an adamantane moiety through a carboxylate group, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : A study evaluating the cytotoxic effects of isoindole derivatives showed that compounds with adamantane modifications demonstrated enhanced activity against various cancer cell lines, including breast and lung cancer cells. The presence of the adamantane structure was found to improve the selectivity and potency of these compounds against tumor cells compared to non-tumor cells.

Antimicrobial Properties

The antimicrobial activity of adamantane derivatives has been well-documented. These compounds have shown efficacy against a range of pathogens, including bacteria and fungi.

- Research Findings : A comparative analysis revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

The neuroprotective potential of adamantane derivatives has gained attention, particularly in the context of neurodegenerative diseases.

- Study Overview : In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. This is attributed to its ability to modulate antioxidant enzyme activities and reduce lipid peroxidation levels.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature.

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Q. What are the established synthetic protocols for preparing 1,3-dioxoisoindolin-2-yl adamantane-1-carboxylate?

The compound is synthesized via carbodiimide-mediated coupling, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF). Adamantane-1-carboxylic acid reacts with 1,3-dioxoisoindoline derivatives under mild heating (40°C for 4 hours), followed by precipitation with water. Crystallization from ethanol-water (7:3) yields pure product . Optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and monitoring pH to minimize side reactions like hydrolysis of the active ester intermediate.

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and X-ray crystallography. Key NMR signals include adamantane methylene protons (δ ~1.6–2.1 ppm) and carbonyl carbons (δ ~165–175 ppm) . Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and torsional angles (e.g., the N1–O2–C11–O1 dihedral angle of 1.97°), with refinement performed using SHELXL . The WinGX or ORTEP-3 software suites are recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The adamantane-carboxylate moiety may irritate mucous membranes. Standard protocols include using fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water and remove contaminated clothing. For inhalation exposure, administer CPR if necessary and avoid mouth-to-mouth resuscitation . Storage conditions should adhere to guidelines for moisture-sensitive compounds (desiccated, 2–8°C).

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during refinement?

Q. What mechanistic insights explain unexpected hydrolysis products during O-adamantylation reactions involving this compound?

Hydrolysis of this compound can occur under ambient moisture due to the electrophilic nature of the activated ester. For example, attempted O-adamantylation of imidazole N-oxide with adamantan-1-yl trifluoroacetate yielded hydrolysis byproducts (e.g., adamantan-1-ol) instead of the desired imidazolium salt. Mitigation strategies include using anhydrous solvents (e.g., CHCl₃), molecular sieves, and inert atmospheres .

Q. How does the adamantane moiety influence membrane permeability in drug-conjugate applications?

Adamantane’s lipophilic cage structure enhances passive diffusion across lipid bilayers. In bioconjugates, the adamantane-carboxylate group facilitates cellular uptake, as demonstrated in therapeutics like memantine (Alzheimer’s) and SQ109 (tuberculosis). Quantitative structure-permeability relationships (QSPR) can be modeled using logP values (predicted ~3.5 for the compound) and molecular dynamics simulations .

Q. What role does this compound play in photoinduced radical reactions, and how are reaction conditions optimized?

The compound acts as an alkyl radical precursor in metal-free photoinduced reactions. For example, under blue-light irradiation (450 nm), it participates in denitrogenative alkylation of vinyl azides via radical-polar crossover. Key parameters include photoinitiator choice (e.g., eosin Y), solvent polarity (acetonitrile > DMSO), and irradiation time (12–24 hours). Monitor progress via TLC or HPLC-MS to minimize overoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.